![molecular formula C93H131N25O25S B14760662 BAM (8-22) acetate](/img/structure/B14760662.png)
BAM (8-22) acetate
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Overview
Description
BAM (8-22) acetate is a proteolytically cleaved product of proenkephalin A. It is known for its ability to activate Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. This compound induces scratching behavior in mice in an Mrgpr-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
BAM (8-22) acetate is synthesized through the proteolytic cleavage of proenkephalin A. The specific reaction conditions for this process are not widely detailed in the literature, but it generally involves enzymatic cleavage under controlled conditions to ensure the correct peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
BAM (8-22) acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of specific proteolytic enzymes for the cleavage of proenkephalin A. The conditions for these reactions include controlled pH, temperature, and enzyme concentration to ensure the correct peptide sequence is obtained .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which consists of the amino acid sequence Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly .
Scientific Research Applications
BAM (8-22) is an endogenous peptide fragment and a potent agonist for the Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). It was first isolated from bovine adrenal medulla . This peptide does not contain the met-enkephalin motif, and therefore shows no affinity for opioid receptors .
Agonist for MRGPRX1
BAM (8-22) is a potent agonist for MRGPRX1, with EC50 values ranging from 8 to 150 nM . It induces a calcium influx in HEK cells stably transfected with human MRGPRX1 or murine MrgprC11 .
Pruritus Research
BAM (8-22) has been shown to augment scratching behavior in a cholestatic pruritus mice model . Studies indicate that BAM8-22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects through a histamine-independent mechanism . Injections of BAM8-22 in mice produced stronger scratching responses compared to Mrgpr-deficient mice, suggesting its role in mediating itch .
Research indicates that cholestatic pruritus could be related to enhanced action of BAM8-22 in the skin and its receptor MRGPRX1 in sensory neurons . An obstructive cholestasis model in mice showed increased spontaneous scratching behavior, with the mRNA level of proenkephalin (a precursor polypeptide of BAM8-22) significantly increased in the skin . The mRNA level of Mrgprx1 was also significantly increased in the dorsal root ganglia (DRG) of these mice .
Pain Research
BAM (8-22) attenuates bone cancer pain in mice .
Sensory Research
BAM8–22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects . The magnitude and duration of itch and pricking/stinging sensations increased with the concentration of BAM8–22 .
Other Potential Applications
- Antimicrobial properties Extracts from related plants have demonstrated antibacterial and antifungal activities .
- Cancer research Extracts from related plants have been used in the treatment of cancer .
Technical Data
BAM (8-22) has the following elemental composition :
- 91 Hydrogens
- 127 Nitrogens
- 25 Oxygens
- 23 Sulfurs
Mechanism of Action
BAM (8-22) acetate exerts its effects by activating Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. Upon activation, these receptors initiate a signaling cascade that leads to the release of intracellular calcium and subsequent cellular responses. This mechanism is responsible for the compound’s ability to induce scratching behavior in mice .
Comparison with Similar Compounds
Similar Compounds
MRGPRX1 agonist 1: A highly potent agonist of MRGPRX1 with an EC50 of 50 nM.
MRGPRX4 modulator-2: A highly potent antagonist of MRGPRX4 with applications in research on autoimmune diseases.
Uniqueness
BAM (8-22) acetate is unique in its specific activation of MrgprC11 and hMrgprX1 without displaying affinity for opioid receptors. This specificity makes it a valuable tool for studying the role of these receptors in pain and itch sensation .
Properties
Molecular Formula |
C93H131N25O25S |
---|---|
Molecular Weight |
2031.3 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H127N25O23S.C2H4O2/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49;1-2(3)4/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-;/m0./s1 |
InChI Key |
JTGFJBHCHLDHPK-HTDULTFASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
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